REACTION_CXSMILES
|
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[Ru:7](Cl)(Cl)Cl>C(O)C>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Ru+2:7] |f:4.5.6|
|
Name
|
( -100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.88 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
323 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RuCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was at room temperature, through an addition funnel
|
Type
|
ADDITION
|
Details
|
via addition funnel
|
Type
|
CUSTOM
|
Details
|
between −10° C. and 10° C
|
Type
|
STIRRING
|
Details
|
was then stirred out to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The ethanol was then distilled off under rough pump, and about three to four liters of toluene
|
Type
|
ADDITION
|
Details
|
was added back
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
CUSTOM
|
Details
|
was continued until a pot temperature of 110° C.
|
Type
|
FILTRATION
|
Details
|
The yellow solution was hot filtered (100° C.) through a cake of Celite® that
|
Type
|
WASH
|
Details
|
had been washed with hot toluene (100° C.)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by distillation until the yellow solution
|
Type
|
CUSTOM
|
Details
|
The yellow product crystallized out of the toluene solution as it
|
Type
|
TEMPERATURE
|
Details
|
The yellow slurry was further cooled in a dry ice/acetone bath
|
Type
|
FILTRATION
|
Details
|
the light yellow crystalline solids were filtered on to a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 100 mL of hexane
|
Type
|
CUSTOM
|
Details
|
pumped dry
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[Ru:7](Cl)(Cl)Cl>C(O)C>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Ru+2:7] |f:4.5.6|
|
Name
|
( -100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.88 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
323 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RuCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was at room temperature, through an addition funnel
|
Type
|
ADDITION
|
Details
|
via addition funnel
|
Type
|
CUSTOM
|
Details
|
between −10° C. and 10° C
|
Type
|
STIRRING
|
Details
|
was then stirred out to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The ethanol was then distilled off under rough pump, and about three to four liters of toluene
|
Type
|
ADDITION
|
Details
|
was added back
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
CUSTOM
|
Details
|
was continued until a pot temperature of 110° C.
|
Type
|
FILTRATION
|
Details
|
The yellow solution was hot filtered (100° C.) through a cake of Celite® that
|
Type
|
WASH
|
Details
|
had been washed with hot toluene (100° C.)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by distillation until the yellow solution
|
Type
|
CUSTOM
|
Details
|
The yellow product crystallized out of the toluene solution as it
|
Type
|
TEMPERATURE
|
Details
|
The yellow slurry was further cooled in a dry ice/acetone bath
|
Type
|
FILTRATION
|
Details
|
the light yellow crystalline solids were filtered on to a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 100 mL of hexane
|
Type
|
CUSTOM
|
Details
|
pumped dry
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |